Physicochemical Differentiation: Optimized for Central Nervous System (CNS) Druglikeness Compared to Metoclopramide
In the design of CNS-active drugs, adherence to specific physicochemical property ranges is crucial for blood-brain barrier (BBB) penetration and favorable ADME profiles. 5-amino-2-methoxy-N,N-dimethylbenzamide exhibits a highly favorable physicochemical profile that aligns with these guidelines more closely than the related clinical benzamide, Metoclopramide. Its lower molecular weight and balanced lipophilicity suggest a better starting point for lead optimization [1].
| Evidence Dimension | Druglikeness / CNS Multiparameter Optimization (MPO) Desirability |
|---|---|
| Target Compound Data | MW = 194.23 g/mol; XLogP3 = 0; HBD = 1; HBA = 3; TPSA = 55.6 Ų [2] |
| Comparator Or Baseline | Metoclopramide: MW = 299.8 g/mol; LogP = 2.62; HBD = 2; HBA = 4; TPSA = 67.6 Ų [3] |
| Quantified Difference | Target compound has a lower molecular weight (Δ = -105.57 g/mol) and is significantly less lipophilic (ΔLogP ≈ -2.62), positioning it more favorably within the established ranges for CNS drug candidates (e.g., MW < 400, LogP 1-3). |
| Conditions | Computed and experimentally derived physicochemical properties. |
Why This Matters
For medicinal chemists initiating a CNS drug discovery program, selecting a starting material with a lower molecular weight and optimized lipophilicity profile reduces the risk of attrition due to poor ADME properties later in development.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
- [2] PubChem. (2025). 5-Amino-2-methoxy-N,N-dimethylbenzamide (CID 28690088). Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/28690088 View Source
- [3] PubChem. (2025). Metoclopramide (CID 4168). Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4168 View Source
